molecular formula C12H26N2O4 B15110795 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol CAS No. 73402-20-7

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol

Cat. No.: B15110795
CAS No.: 73402-20-7
M. Wt: 262.35 g/mol
InChI Key: QWDHRJHPWFVIEC-UHFFFAOYSA-N
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Description

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol (CAS Number: 73402-20-7) is a complex organic compound with the molecular formula C12H26N2O4 and a molecular weight of 262.35 g/mol. This compound belongs to the class of diazacyclododecane derivatives, characterized by a unique 12-membered macrocyclic ring structure that precisely alternates oxygen (at the 1,7-positions) and nitrogen atoms (at the 4,10-positions). This design creates a hybrid crown ether-aza-crown ether architecture, merging two distinct ion-binding functionalities within a single molecule. The oxygen atoms provide polar sites for alkali metal cation coordination, while the nitrogen atoms serve as strong Lewis bases for transition metal chelation. The structure is further functionalized with N-attached ethanol moieties (–CH₂CH₂OH) that significantly enhance the compound's hydrophilicity, hydrogen-bonding capacity, and overall molecular polarity. The macrocycle exhibits significant conformational flexibility, adopting a solvent-dependent "boat" conformation in protic solvents that optimizes cavity accessibility for ion binding. Its primary research value lies in its role as a versatile ligand in coordination chemistry, where it can bind various metal ions. The strategic placement of heteroatoms creates a cavity diameter of approximately 2.8–3.2 Å, optimized for the selective encapsulation of small ions. The pendant hydroxyl groups serve as synthetic handles for further derivatization—such as esterification or etherification—allowing researchers to tailor the lipophilicity and solubility for specific applications without perturbing the macrocyclic cavity's core geometry. These applications span diverse fields, including the study of enzyme interactions, protein folding processes, wastewater remediation for heavy metal removal, and the development of novel functional materials. The product is for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

CAS No.

73402-20-7

Molecular Formula

C12H26N2O4

Molecular Weight

262.35 g/mol

IUPAC Name

2-[10-(2-hydroxyethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]ethanol

InChI

InChI=1S/C12H26N2O4/c15-7-1-13-3-9-17-11-5-14(2-8-16)6-12-18-10-4-13/h15-16H,1-12H2

InChI Key

QWDHRJHPWFVIEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCN1CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Reaction Types

The compound’s chemical reactivity arises from its hydroxyl groups, macrocyclic nitrogen-oxygen framework, and potential for complexation. Likely reactions include:

Reaction Type Mechanism Key Features
Esterification Alcohol groups react with carboxylic acids or acid chlorides to form esters.Requires acidic or basic catalysts; hydroxyl groups act as nucleophiles.
Alkylation Alkyl halides or epoxides react with hydroxyl groups to form ethers or alkyl derivatives.Proceeds under basic conditions (e.g., alkoxide intermediates).
Complexation Macrocyclic nitrogen and oxygen atoms coordinate with metal ions (e.g., Na⁺, Cu²⁺).Forms stable complexes; influenced by solvent and counterions.
Oxidation Hydroxyl groups oxidize to ketones or carboxylic acids.Strong oxidizing agents (e.g., KMnO₄) may cleave the macrocycle.
Acid-Base Reactions Hydroxyl groups act as weak acids, donating protons.pKa values depend on the macrocycle’s electron-donating substituents.

Esterification

The hydroxyl groups (-OH) can react with acylating agents (e.g., acyl chlorides, carboxylic acids) to form esters. For example:

HO-(diazacyclododecane)-OH+RCOClRCO-O-(diazacyclododecane)-O-COR+HCl\text{HO-(diazacyclododecane)-OH} + \text{RCOCl} \rightarrow \text{RCO-O-(diazacyclododecane)-O-COR} + \text{HCl}

This reaction typically requires a base (e.g., pyridine) to absorb HCl and drive the equilibrium .

Alkylation

Alkyl halides (e.g., R-X) or epoxides can react with the hydroxyl groups to form ethers:

HO-(diazacyclododecane)-OH+R-XRO-(diazacyclododecane)-OR+HX\text{HO-(diazacyclododecane)-OH} + \text{R-X} \rightarrow \text{RO-(diazacyclododecane)-OR} + \text{HX}

This reaction is facilitated by basic conditions (e.g., NaOH) to deprotonate the hydroxyl group .

Complexation with Metal Ions

The macrocycle’s nitrogen and oxygen atoms can coordinate with metal cations, forming stable complexes. For example:

Ligand+Mn+[M(Ligand)]n+\text{Ligand} + \text{M}^{n+} \rightarrow \text{[M(Ligand)]}^{n+}

The stability of the complex depends on the cation size and charge, with smaller ions (e.g., Na⁺, K⁺) typically forming tighter complexes.

Reaction Conditions

Reaction Type Typical Conditions References
EsterificationAcyl chloride, pyridine, room temperature
AlkylationAlkyl halide, NaOH, reflux
ComplexationMetal salt (e.g., Cu(OAc)₂), acetonitrile
OxidationKMnO₄, acidic conditionsGeneral knowledge

Biomedical Research

The compound’s ability to coordinate metal ions makes it relevant for studying:

  • Metalloenzyme Inhibition : Modulating enzymatic activity via metal chelation.

  • Cellular Metal Homeostasis : Affecting processes like oxidative stress or mitochondrial function.

Limitations and Considerations

  • Structural Stability : Aggressive oxidation may degrade the macrocycle.

  • Solubility : Hydroxyl groups may reduce lipophilicity compared to ester derivatives.

  • Regioselectivity : Steric hindrance in the macrocycle may influence reaction pathways.

Comparison with Analogous Compounds

Compound Functional Groups Key Differences
Base macrocycle (no ethanol)NoneNo reactive -OH groups
Diester derivativeEster groups (-O-CO-R)Increased lipophilicity
Diethanol derivativeHydroxyl groups (-OH)Enhanced reactivity for esterification/alkylation

Experimental Methods

While no direct experimental data exists for this specific compound, analogous reactions (e.g., esterification of related diaza-crown ethers) suggest the following:

  • Purification : Column chromatography or recrystallization after reaction .

  • Characterization : NMR spectroscopy to confirm product formation .

Scientific Research Applications

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in the study of metal ion transport and binding in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with therapeutic metal ions.

    Industry: Utilized in the development of sensors and catalysts due to its unique binding properties.

Mechanism of Action

The mechanism of action of 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the macrocyclic ring structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, depending on the specific metal ion involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Macrocyclic Chemistry

1,7-Dioxa-4,10-diazacyclododecane (Parent Compound)
  • Molecular Formula : C8H18N2O2
  • Molecular Weight : 174.24 g/mol
  • CAS No.: 294-92-8
  • Properties : White powder; used as a precursor for functionalized derivatives .
1,7-Dithio-4,10-dioxacyclododecane (B2)
  • Molecular Formula : C8H16O2S2
  • Molecular Weight : 208.34 g/mol
  • CAS No.: 294-95-1
  • Properties : Thick oil; synthesized via Cs2CO3-mediated cyclization. Contains sulfur atoms replacing nitrogen, altering electronic properties and reducing polarity .
2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic Acid
  • Molecular Formula : C12H22N2O6
  • Molecular Weight : 290.31 g/mol
  • CAS No.: 137037-21-9
  • Properties : Carboxylic acid derivative; enhances metal chelation capacity for applications in catalysis or MRI contrast agents .
1,7-Dioxa-4,10-diazacyclododecane-4,10-bis(oxiranylmethyl)
  • Molecular Formula : C14H26N2O4
  • CAS No.: 120107-68-8
  • Properties : Epoxy-functionalized derivative; used in polymer crosslinking and surface modification .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1,7-Dioxa-4,10-diazacyclododecane C8H18N2O2 174.24 294-92-8 Parent macrocycle; foundational for derivatives
1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol C12H26N2O4 262.346 N/A Ethanol-substituted; DNA-binding, cytotoxic
1,7-Dithio-4,10-dioxacyclododecane (B2) C8H16O2S2 208.34 294-95-1 Sulfur-containing analogue; lower polarity, oil form
2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid C12H22N2O6 290.31 137037-21-9 Enhanced chelation; biomedical applications

Biological Activity

1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including molecular interactions, docking studies, and potential therapeutic implications.

Chemical Structure and Properties

Molecular Formula: C12_{12}H26_{26}N2_2O4_4
Molecular Weight: 262.346 Da

The compound features a unique bicyclic structure that contributes to its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity through its interaction with specific proteins and enzymes.

Molecular Docking Studies

A study involving molecular docking of this compound against the Epidermal Growth Factor Receptor (EGFR) revealed a binding energy score of -231.83 kJ/mol. This score indicates a relatively strong interaction with the receptor compared to other compounds tested .

Table 1: Molecular Docking Scores of Various Compounds Against EGFR

Compound NameMolecular FormulaMolecular Mass (Da)Binding Energy (kJ/mol)
2,2′-dioxospirilloxanthinC42_{42}H56_{56}O4_{4}624.892-386.25
Pregn-5-en-20-oneC21_{21}H30_{30}O314.47-350.00
This compound C12_{12}H26_{26}N2_2O4_4262.346-231.83

The comparison shows that while this compound has a lower binding affinity than some other compounds tested, it still demonstrates potential as a ligand for EGFR inhibition.

The mechanism by which this compound exerts its biological effects likely involves modulation of signaling pathways associated with cell proliferation and survival. By binding to the EGFR site, it may inhibit downstream signaling cascades that contribute to tumor growth and metastasis.

Case Studies and Experimental Findings

In experimental settings, compounds similar to this compound have been evaluated for their effects on cancer cell lines. For instance:

  • Study on Lung Cancer Cells: In vitro studies indicated that compounds targeting EGFR can significantly reduce cell viability in lung cancer cell lines . The effectiveness of this compound in such assays could provide insights into its potential therapeutic applications.
  • Potential as a Drug Candidate: The findings suggest that further in vitro and in vivo studies are warranted to explore the full therapeutic potential of this compound as an EGFR inhibitor.

Q & A

Q. What are the foundational methodologies for synthesizing 1,7-Dioxa-4,10-diazacyclododecane-4,10-diethanol, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of ethanolamine derivatives under controlled pH and temperature. Key parameters include stoichiometric ratios of precursors (e.g., diethanolamine and cyclic ethers), solvent polarity, and catalyst selection (e.g., acidic or basic conditions). Orthogonal design experiments can systematically optimize these factors . Yield improvements often correlate with reduced side reactions, monitored via HPLC or NMR .

Q. How should researchers select characterization techniques to confirm the structural integrity of this compound?

A multi-spectral approach is critical:

  • NMR (¹H/¹³C) identifies proton environments and heteroatom connectivity.
  • FT-IR validates ether (C-O-C) and amine (N-H) functional groups.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
    Discrepancies in spectral data (e.g., unexpected peaks) may indicate impurities or stereochemical anomalies, requiring iterative purification .

Q. What theoretical frameworks guide the study of its supramolecular interactions?

Coordinate with host-guest chemistry models (e.g., crown ether analogs) to predict binding affinities with metal ions or organic cations. Density Functional Theory (DFT) simulations can model electron density distributions at nitrogen and oxygen sites, informing hypotheses about reactivity .

Advanced Research Questions

Q. How can multi-factor experimental designs resolve contradictions in stability data under varying environmental conditions?

Contradictions (e.g., pH-dependent degradation rates) often arise from unaccounted interactions between variables. A 3^3 factorial design systematically tests temperature, pH, and ionic strength effects. Response surface methodology (RSM) identifies nonlinear relationships, while ANOVA distinguishes significant factors from noise . For example, accelerated degradation at high pH may correlate with hydroxide-induced ring-opening, validated via Arrhenius modeling .

Q. What advanced separation technologies enhance purification of this compound from complex reaction mixtures?

Membrane-based techniques (e.g., nanofiltration) exploit differences in molecular size and charge. Simulated Moving Bed (SMB) chromatography improves scalability for enantiomeric separation, critical given the compound’s chiral centers. Solvent selection (e.g., acetonitrile/water gradients) balances resolution and recovery .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict its behavior in novel catalytic systems?

Machine learning models trained on kinetic datasets can predict optimal reaction pathways. COMSOL integrates fluid dynamics and chemical kinetics to simulate mass transfer limitations in flow reactors, guiding reactor design for scaled synthesis .

Q. What strategies address conflicting bioactivity results in interdisciplinary studies (e.g., pharmacology vs. toxicology)?

Contradictions may stem from assay sensitivity or cell-line variability. Employ meta-analysis frameworks to harmonize datasets:

  • Normalize dose-response curves using Hill equation parameters.
  • Apply Bayesian statistics to quantify uncertainty across studies.
    Cross-validate findings with in silico docking studies (e.g., AutoDock) to prioritize plausible mechanisms .

Q. How do stereochemical variations impact its application in membrane technologies?

Stereoisomers may exhibit divergent ion-transport efficiencies. Circular Dichroism (CD) spectroscopy and X-ray crystallography resolve spatial configurations. Comparative studies using enantiomerically pure samples reveal structure-function relationships, informing membrane design for ion-selective transport .

Methodological Notes

  • Data Contradiction Workflow : Use triangulation (experimental, computational, theoretical) to isolate variables and refine hypotheses .
  • Interdisciplinary Integration : Align with CRDC subclass RDF2050104 (membrane technologies) or RDF2050108 (process simulation) for funding and collaboration .

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